molecular formula C25H34O4 B10828949 Cannabidiol diacetate

Cannabidiol diacetate

Cat. No.: B10828949
M. Wt: 398.5 g/mol
InChI Key: UCYSPYOYJNVCAI-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabidiol diacetate is a semi-synthetic derivative of cannabidiol, derived by acetylation of the hydroxyl groups. It is known for its potential as a prodrug for cannabidiol and has been found in various grey-market cannabis products such as e-cigarette liquids and edible gummy lollies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabidiol diacetate is synthesized by acetylating cannabidiol. The process involves reacting cannabidiol with acetic anhydride in the presence of a catalyst, typically pyridine, under controlled temperature conditions. The reaction proceeds as follows:

Cannabidiol+2Acetic AnhydrideCannabidiol Diacetate+2Acetic Acid\text{Cannabidiol} + 2 \text{Acetic Anhydride} \rightarrow \text{this compound} + 2 \text{Acetic Acid} Cannabidiol+2Acetic Anhydride→Cannabidiol Diacetate+2Acetic Acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Extraction of Cannabidiol: Cannabidiol is extracted from Cannabis sativa using methods such as supercritical CO2 extraction.

    Acetylation: The extracted cannabidiol is then acetylated using acetic anhydride and a catalyst.

    Purification: The product is purified using techniques such as column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cannabidiol diacetate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to cannabidiol in the presence of water and an acid or base catalyst.

    Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.

    Substitution: The acetate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Cannabidiol.

    Oxidation: Oxidized derivatives of cannabidiol.

    Substitution: Substituted derivatives of cannabidiol.

Scientific Research Applications

Cannabidiol diacetate has a wide range of scientific research applications:

Mechanism of Action

Cannabidiol diacetate exerts its effects primarily through its conversion to cannabidiol in the body. Cannabidiol interacts with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are involved in regulating various physiological processes, including pain sensation, mood, appetite, and immune function .

Comparison with Similar Compounds

    Cannabidiol: The parent compound of cannabidiol diacetate, known for its non-psychotropic therapeutic effects.

    Tetrahydrocannabinol (THC): Another major cannabinoid with psychoactive properties.

    Cannabidivarin (CBDV): A homolog of cannabidiol with a shorter side chain.

Comparison:

    This compound vs. Cannabidiol: this compound is a prodrug of cannabidiol, meaning it is converted to cannabidiol in the body. This conversion can potentially enhance the bioavailability and stability of cannabidiol.

    This compound vs. Tetrahydrocannabinol: Unlike tetrahydrocannabinol, this compound and cannabidiol do not have psychoactive effects. This makes them more suitable for therapeutic applications without the risk of psychoactive side effects.

    This compound vs. Cannabidivarin: Cannabidivarin has a similar structure to cannabidiol but with a shorter side chain.

This compound stands out due to its potential as a prodrug for cannabidiol, offering enhanced stability and bioavailability, making it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate

InChI

InChI=1S/C25H34O4/c1-7-8-9-10-20-14-23(28-18(5)26)25(24(15-20)29-19(6)27)22-13-17(4)11-12-21(22)16(2)3/h13-15,21-22H,2,7-12H2,1,3-6H3/t21-,22+/m0/s1

InChI Key

UCYSPYOYJNVCAI-FCHUYYIVSA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C

Origin of Product

United States

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